molecular formula C12H11O3P B14740240 Phenoxy(phenyl)phosphinic acid CAS No. 2310-87-4

Phenoxy(phenyl)phosphinic acid

Cat. No.: B14740240
CAS No.: 2310-87-4
M. Wt: 234.19 g/mol
InChI Key: MSVORCUEJCHPKS-UHFFFAOYSA-N
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Description

Structural Context and Significance within Organophosphorus Chemistry

Phenoxy(phenyl)phosphinic acid, with the chemical formula C₁₂H₁₁O₃P, occupies a distinct position within the field of organophosphorus chemistry. Its structure is characterized by a tetrahedral phosphorus atom double-bonded to one oxygen atom and single-bonded to a hydroxyl group, a phenyl group, and a phenoxy group. This arrangement makes it an ester of phenylphosphinic acid.

The presence of both a direct phosphorus-carbon (P-C) bond with the phenyl ring and a phosphorus-oxygen-carbon (P-O-C) linkage with the phenoxy group is a key feature. The P-C bond is known for its high stability, while the P-O-C linkage offers a site for potential hydrolytic activity or modification. This duality in its structure is fundamental to its chemical reactivity and potential applications. The calculated pKa value for this compound is approximately 2.01±0.58, indicating it is a relatively strong acid. researchgate.net

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2310-87-4 chemsrc.comchembuyersguide.comepa.govechemi.com
Molecular Formula C₁₂H₁₁O₃P echemi.com
Molecular Weight 234.19 g/mol echemi.com
Boiling Point 378.2°C at 760mmHg chemsrc.com
Density 1.29g/cm³ chemsrc.com
Calculated pKa 2.01 ± 0.58 researchgate.net

Note: Some physical properties are based on calculated data.

Historical Development of Related Phosphinic Acid Research

The journey to understanding compounds like this compound is rooted in the broader history of organophosphorus chemistry, which dates back to the 19th century. The first synthesis of a compound with a direct carbon-phosphorus bond was a significant milestone. mdpi.com Early research was largely academic, but the 20th century saw a surge in interest, particularly with the discovery of the insecticidal properties of organophosphorus compounds in the 1930s and 1940s by Gerhard Schrader and his team. researchgate.netnih.gov This era led to the synthesis of thousands of organophosphorus compounds and laid the groundwork for understanding their reactivity and biological interactions. researchgate.net

The development of synthetic methods for forming P-C and P-O-C bonds has been central to the evolution of this field. The Michaelis-Arbuzov reaction, for instance, became a fundamental tool for creating phosphonates, which are structurally related to phosphinates. organic-chemistry.org Research into phosphinic acids and their esters gained momentum as their utility in various applications, from materials science to potential therapeutic agents, became more apparent. acs.orgnih.gov The synthesis of phosphinic acid derivatives has traditionally involved the use of phosphorus trichloride (B1173362) and its derivatives, though more recent research has focused on developing safer and more sustainable synthetic routes. researchgate.netscispace.com

Contemporary Research Landscape and Emerging Directions

Current research involving this compound and its derivatives is multifaceted, touching upon areas such as catalysis, materials science, and medicinal chemistry. While specific research exclusively on this compound is not abundant, the broader class of phosphinic acid esters is an active area of investigation.

One area of interest is their application as ligands in catalysis. The phosphorus atom can coordinate with metal centers, and the organic substituents can be tailored to influence the catalyst's selectivity and activity. organic-chemistry.org In materials science, organophosphorus compounds, including phosphinates, are explored as flame retardants and as building blocks for novel polymers with unique thermal or optical properties. mdpi.com For instance, the introduction of phosphinic acid moieties can enhance the thermal stability of polymers.

In medicinal chemistry, phosphinic acids are recognized as valuable scaffolds for drug design due to their ability to mimic the transition state of enzymatic reactions. acs.org The esterification of phosphinic acids is a key strategy for creating prodrugs with improved absorption and bioavailability. acs.orgnih.gov While no specific therapeutic applications for this compound have been established, its structural motifs are relevant to the ongoing development of new therapeutic agents.

A patent for 2-substituted 5-phenoxy-phenyl-phosphinic acid derivatives highlights their potential as herbicides, indicating that this class of compounds can exhibit biological activity. mdpi.com The synthesis of these derivatives often involves the reaction of a substituted phenol (B47542) with a phenylphosphonic dihalide, followed by further modifications.

Future research is likely to focus on the development of more efficient and selective synthetic methods for producing asymmetrically substituted phosphinates like this compound. Furthermore, a deeper understanding of its coordination chemistry and reactivity will be crucial for unlocking its full potential in catalysis and materials science. As the tools of computational chemistry and high-throughput screening continue to advance, a more systematic exploration of the biological activities of such compounds can be expected.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2310-87-4

Molecular Formula

C12H11O3P

Molecular Weight

234.19 g/mol

IUPAC Name

phenoxy(phenyl)phosphinic acid

InChI

InChI=1S/C12H11O3P/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H,(H,13,14)

InChI Key

MSVORCUEJCHPKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Phenoxy Phenyl Phosphinic Acid

Direct Synthesis Approaches and Optimizations

The direct formation of the phenoxy(phenyl)phosphinic acid core can be achieved through several strategic pathways, each starting from distinct precursors and employing different reaction mechanisms.

Nucleophilic Addition-Elimination Reactions from Related Precursors

A primary method for the synthesis of this compound derivatives involves the nucleophilic substitution at a phosphorus center. A key precursor for this approach is phenylphosphonic dichloride (PhPOCl₂). The reaction proceeds via the nucleophilic attack of a phenol (B47542) derivative on the electrophilic phosphorus atom.

For instance, the reaction of a substituted phenol, such as 2-[(4R)-4,5-dihydro-4-R-2-oxazolinyl]phenol, with phenylphosphonyl dichloride in a solution of anhydrous toluene (B28343) and triethylamine (B128534) serves as a representative example. google.com The triethylamine acts as a base to deprotonate the phenol, forming a more nucleophilic phenoxide, and to neutralize the hydrogen chloride (HCl) byproduct. The reaction mixture is typically stirred for an extended period, for example, two days, to ensure completion. google.com While the cited study aimed for a specific chiral product, the underlying principle of reacting a phenoxide with phenylphosphonyl dichloride is a general and effective route for creating a P-O-Ar bond, which is central to the structure of this compound and its derivatives. The final acid can be obtained after a subsequent hydrolysis step.

Phosphine (B1218219) Oxide Cleavage Methodologies

An alternative, though often more challenging, approach to phosphinic acids involves the selective cleavage of bonds in readily available tertiary phosphine oxides, such as triphenylphosphine (B44618) oxide (TPPO). TPPO is a common, often waste, byproduct in industrial chemistry, making its conversion into valuable phosphorus compounds an area of active research. researchgate.net

Recent studies have shown that the robust P-C bonds of triphenylphosphine oxide can be selectively cleaved using metallic sodium. researchgate.netnih.gov By treating TPPO with sodium metal in an appropriate solvent like tetrahydrofuran (B95107) (THF), one phenyl group can be cleaved to generate sodium diphenylphosphinite. nih.gov This reactive intermediate can then, in principle, be further functionalized. While direct conversion to this compound from this intermediate is not a standard one-step process, this cleavage methodology provides access to the diphenylphosphinic core, which could be a starting point for more complex syntheses. The reduction of the highly stable P=O bond is another significant challenge, often requiring harsh reducing agents, though electrochemical methods are being developed to overcome this. nih.govresearchgate.net

Hydrolytic Routes from Ester and Chloro-Precursors

The most common and versatile methods for obtaining the final this compound involve the hydrolysis of its corresponding ester or acid chloride precursors. These precursors are often more stable or easier to synthesize and purify than the final acid.

Hydrolysis from Ester Precursors: The hydrolysis of phosphinate esters to their corresponding phosphinic acids is a fundamental transformation in organophosphorus chemistry. mdpi.comresearchgate.net This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically performed by refluxing the ester with a concentrated mineral acid like hydrochloric acid (HCl). mdpi.com For example, various phosphinate esters have been successfully hydrolyzed using aqueous HCl solutions, with reaction times ranging from hours to days depending on the substrate's reactivity. mdpi.comresearchgate.net Basic hydrolysis is also effective and can be carried out by treating the ester with a solution of a strong base, such as sodium hydroxide (B78521) (NaOH), often in a solvent like THF. 20.210.105

Interactive Table 1: General Conditions for Phosphinate Ester Hydrolysis

Precursor Type Reagent Typical Conditions Reference
Alkyl Phosphinate Ester Conc. HCl Reflux in aqueous solution (e.g., Dioxane/water) for 3-24 hours mdpi.com
Phenyl Phosphonate (B1237965) Ester 1.0 M NaOH THF solution, 24 hours at room temperature 20.210.105

Hydrolysis from Chloro-Precursors: A highly efficient route involves the synthesis of phenoxy(phenyl)phosphinic chloride as an intermediate, which is then hydrolyzed in a subsequent step. The acid chloride can be prepared from the reaction of phenylphosphonic dichloride with one equivalent of phenol. google.com The resulting phenoxy(phenyl)phosphinic chloride is highly reactive towards water. Its hydrolysis is often rapid and can be performed as the final workup step of the initial reaction, sometimes initiated by trace water in the reaction medium, to yield the desired phosphinic acid. google.comkent.ac.uk

Derivatization Strategies for this compound Analogues

Once synthesized, this compound can be used as a scaffold for creating a diverse library of analogues through various derivatization reactions targeting its acidic hydroxyl group or the aromatic rings.

Esterification and Amidation Techniques

The acidic P-OH group of this compound is the primary site for derivatization via esterification and amidation.

Esterification: While direct esterification with alcohols is possible, it often requires high temperatures or microwave irradiation to proceed efficiently. researchgate.net A more common and milder approach is to use coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of phosphinate esters under gentle conditions. researchgate.net

Amidation: The formation of phosphinic amides from the parent acid and an amine is generally not efficient via direct heating. The standard method involves converting the phosphinic acid into its more reactive phosphinic chloride derivative using a chlorinating agent (e.g., oxalyl chloride or thionyl chloride). chemicalbook.com The resulting acid chloride readily reacts with primary or secondary amines, typically in the presence of a base to scavenge the HCl produced, to yield the corresponding phosphinic amide. researchgate.net

Interactive Table 2: Common Reagents for Esterification and Amidation

Transformation Reagent Class Specific Example(s) Key Features Reference
Esterification Carbodiimides DCC/DMAP Mild conditions, suitable for sensitive substrates researchgate.net
Esterification Direct Reaction Alcohol (High Temp/MW) Atom-efficient, requires forcing conditions researchgate.net
Amidation Chlorinating Agents Oxalyl Chloride, SOCl₂ Forms reactive acid chloride intermediate chemicalbook.com

Alkylation and Arylation Reactions

Further structural diversity can be achieved by introducing new alkyl or aryl groups. This can be accomplished either by building up from precursors or by direct functionalization of the aromatic rings.

Alkylation: The α-arylation of benzylic phosphonates can be achieved through palladium-catalyzed deprotonative cross-coupling processes. acs.org This involves the deprotonation of a weakly acidic C-H bond adjacent to the phosphorus atom, followed by coupling with an aryl halide. While this applies to phosphonates, similar logic can be applied to phosphinate precursors. For instance, a Pd(OAc)₂/CataCXium A catalyst system with a base like NaOt-Bu has proven effective. acs.org

Arylation: Modern synthetic methods allow for the direct arylation of C-H bonds on the phenyl or phenoxy rings of the phosphinic acid scaffold. Palladium-catalyzed C-H activation is a powerful tool for this purpose. nih.govrsc.org These reactions typically employ a directing group to guide the catalyst to a specific C-H bond, often ortho to the directing group. Phosphoramidate and aminoquinoline groups have been successfully used as directing groups to achieve arylation of phosphinic amides and related structures. nih.govnih.gov A typical catalytic system might involve a palladium source like Pd(OAc)₂, a ligand, an oxidant, and a suitable solvent, enabling the coupling of the phosphinic acid derivative with arylboronic acids or other arylating agents. rsc.org

Synthesis of Substituted Aryl and Heterocyclic Phosphinic Acid Derivatives

The synthesis of phosphinic acids can be adapted to create a wide array of derivatives by incorporating various substituted aryl and heterocyclic moieties. These methods often involve the coupling of a phosphorus-containing starting material with different aromatic electrophiles. organic-chemistry.org A common strategy is the hydrophosphonation reaction, which can involve the addition of hypophosphorous acid to alkenes. researchgate.net Another key approach is the reaction of organometallic reagents, such as Grignard reagents, with dialkyl hydrogen phosphites, followed by oxidation to form the desired phosphinic acid. researchgate.netkent.ac.uk

The versatility of these methods allows for the preparation of phosphinates and phosphonates that can be further transformed. For instance, palladium-catalyzed reactions between anilinium hypophosphite and various aromatic electrophiles provide a direct route to monosubstituted phosphinic acids. organic-chemistry.org Similarly, phosphonic acids with diverse aryl and heteroaryl groups have been synthesized by coupling the corresponding aryl bromides with triethylphosphite, followed by hydrolysis. mdpi.com This adaptability is crucial for creating libraries of compounds for various applications. mdpi.com

Table 1: Examples of Reagents for Synthesis of Substituted Phosphinic Acid Derivatives This table is interactive. You can sort and filter the data.

Reagent Type Specific Example Resulting Bond Reference
Organometallic Grignard Reagents (R-MgX) P-C researchgate.netkent.ac.uk
Phosphorus Source Hypophosphorous Acid (H₃PO₂) P-H (intermediate) researchgate.net
Phosphorus Source Anilinium Hypophosphite P-C organic-chemistry.org
Coupling Partner Aryl Bromides P-Aryl mdpi.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of phosphinic acids, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to stoichiometric methods. Transition metals, particularly palladium and copper, are at the forefront of these advancements.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used tool for forming phosphorus-carbon bonds, a critical step in the synthesis of this compound and its analogues. rsc.org These reactions, which earned the 2010 Nobel Prize in Chemistry, typically involve the coupling of an organohalide with an organometallic or phosphorus-containing nucleophile in the presence of a palladium(0) catalyst. nobelprize.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetallation with the phosphorus nucleophile, and reductive elimination to yield the P-C coupled product and regenerate the catalyst. nobelprize.org

This methodology has been successfully applied to the synthesis of various arylphosphinates, arylphosphonates, and arylphosphine oxides from P(O)-H compounds. organic-chemistry.org The use of palladium catalysis is highly valued in the pharmaceutical industry due to its reliability and tolerance of a wide range of functional groups under mild conditions. nobelprize.orgresearchgate.net Research continues to optimize these reactions, including the development of new ligands and the use of nanoparticles, to allow for catalyst loadings at the parts-per-million (ppm) level, enhancing the sustainability of the process. nih.govyoutube.com

Table 2: Typical Components of a Palladium-Catalyzed P-C Cross-Coupling Reaction This table is interactive. You can sort and filter the data.

Component Function Examples Reference
Catalyst Facilitates the reaction cycle Pd(OAc)₂, Pd(PPh₃)₄ nih.gov
Ligand Stabilizes and activates the catalyst PPh₃, DABCO nih.gov
Base Activates the nucleophile/neutralizes acid K₂CO₃, Cs₂CO₃ researchgate.net
Substrate 1 Aryl source Aryl halides (Ar-X), Aryl triflates nobelprize.org
Substrate 2 Phosphorus source H-phosphinates, Dialkyl phosphites organic-chemistry.orgrsc.org

Copper-Catalyzed P-Arylation

Copper-catalyzed reactions have emerged as an efficient and economically attractive alternative to palladium for P-arylation. organic-chemistry.orgthieme-connect.de These methods are particularly useful for coupling organophosphorus compounds containing a P-H bond with aryl halides. organic-chemistry.org The use of inexpensive and readily available copper catalysts, often in combination with simple ligands like proline or picolinic acid, makes this approach highly practical. organic-chemistry.orgnih.gov

A notable application is the direct oxygen-arylation of dialkyl phosphonates using diaryliodonium salts, which proceeds under mild conditions to form mixed alkyl aryl phosphonates with excellent yield and selectivity. organic-chemistry.org This transformation avoids the use of hazardous reagents and is scalable. organic-chemistry.org Mechanistic studies suggest the involvement of an aryl-Cu(III) intermediate. organic-chemistry.org The functional group tolerance of copper-catalyzed systems is broad, enabling the synthesis of sterically hindered and complex heteroaryl-containing products. nih.gov

Table 3: Comparison of Ligands in Copper-Catalyzed Arylation Reactions This table is interactive. You can sort and filter the data. | Ligand | Reaction Type | Substrates | Key Advantage | Reference | | --- | --- | --- | --- | | Proline / Pipecolinic Acid | P-Arylation | P-H compounds + Aryl halides | Inexpensive and commercially available | organic-chemistry.org | | Picolinic Acid | O-Arylation | Phenols + Aryl halides | Effective for hindered substrates | nih.gov | | 8-Hydroxyquinolin-N-oxide | Hydroxylation | Aryl halides + Hydroxide source | Direct conversion of aryl halides to phenols | nih.gov | | None (with dtbpy base) | O-Arylation | Dialkyl phosphonates + Diaryliodonium salts | High selectivity for mono-arylated product | organic-chemistry.org |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, including the preparation of organophosphorus compounds. mtsu.edunih.gov By heating the reaction mixture directly and uniformly, microwave irradiation can dramatically reduce reaction times from many hours or days to mere minutes. mtsu.edunih.gov This efficiency is beneficial for high-throughput synthesis and process optimization.

The direct esterification of P-acids, which is often difficult under conventional heating, can be successfully achieved using microwave irradiation, sometimes promoted by an ionic liquid. informahealthcare.com For example, a two-step protocol for converting phenyl-H-phosphinic acid to dialkyl phenylphosphonates utilizes microwave assistance for both the initial esterification and a subsequent alkylating esterification step. researchgate.netinformahealthcare.com This method has also been applied to multicomponent reactions for synthesizing heterocyclic phosphonates, highlighting its utility in creating complex molecules quickly and with high atom economy. mdpi.com

Table 4: Reaction Time Comparison: Conventional vs. Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data. | Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference | | --- | --- | --- | --- | | Synthesis of Phosphorus Flame Retardants | 24-48 hours | < 1 hour | Drastic time reduction | mtsu.edu | | C–O Bond Formation (QBr2 Synthesis) | Not specified | 30 minutes | High yield (unspecified improvement) | nih.gov | | Multicomponent Phosphonate Synthesis | Not specified | 30 minutes | Optimized yield of 57% | mdpi.com | | Esterification of Phenylphosphonic Ester-Acids | Not specified | 6 hours | Low to moderate conversion | informahealthcare.com |

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. For this compound, key mechanistic questions revolve around the cleavage of specific bonds during its formation.

Investigation of Carbon-Oxygen and Phosphorus-Oxygen Bond Cleavage Pathways

The formation and stability of the this compound structure are intrinsically linked to the behavior of its carbon-oxygen (C-O) and phosphorus-oxygen (P-O) bonds.

Carbon-Oxygen Bond Cleavage: The C-O bond in the phenoxy group is generally stable. However, under certain reductive conditions, this bond can be cleaved. Mechanistic studies on related model compounds, such as the nickel-catalyzed electrochemical reductive cleavage of benzyl (B1604629) phenyl ether (BPE), provide valuable insights. rsc.org In this model, the reaction proceeds via the interaction of the molecule with the catalyst surface, followed by interaction with adsorbed hydrogen to induce C-O bond scission. rsc.org A proton donor, such as methanol, then protonates the resulting phenoxy anion. rsc.org Such pathways are generally not desired during the synthesis of the target molecule but are relevant in its potential degradation or in side reactions. A C-F bond cleavage followed by C-O bond formation has also been utilized under microwave conditions to build related structures. nih.gov

Phosphorus-Oxygen Bond Cleavage: The P-O-C (ester) bond is susceptible to cleavage, particularly during hydrolysis steps used to convert phosphinate esters into the final phosphinic acids. Acid-catalyzed hydrolysis of phosphonate esters to their corresponding phosphonic acids is a well-established process. nii.ac.jp This reaction typically proceeds via P-O-R bond cleavage when conducted in the presence of water and a strong acid like trifluoromethanesulfonic acid at elevated temperatures. nii.ac.jp The final step in many syntheses of this compound likely involves the hydrolysis of a precursor ester, where the P-O-alkyl or P-O-aryl bond is cleaved to generate the acidic P-OH group. For instance, the reaction of phenylphosphonyl dichloride with a phenol in the presence of trace water can lead to hydrolysis, cleaving the P-Cl bonds and subsequently forming P-O-P or P-OH moieties. google.com

Understanding Nucleophilic Substitution on Phosphorus Centers

Nucleophilic substitution at the tetrahedral phosphorus center of a phosphinic acid derivative, such as in the synthesis of this compound, is a fundamental reaction class. These reactions allow for the interconversion of functional groups attached to the phosphorus atom. The mechanism of these substitutions can be broadly categorized into two main pathways: a concerted, S(_N)2-type mechanism, and a stepwise, addition-elimination mechanism. cardiff.ac.uknih.gov

The concerted S(_N)2-P mechanism involves a single transition state where the incoming nucleophile forms a bond with the phosphorus atom at the same time as the bond to the leaving group is broken. This process typically proceeds with an inversion of the stereochemical configuration at the phosphorus center. mdpi.com

The choice between these two mechanistic pathways is influenced by several factors, including the nature of the nucleophile, the leaving group, the substituents on the phosphorus atom, and the solvent. For instance, reactions with good leaving groups and strong nucleophiles often favor the concerted S(_N)2-P mechanism.

Table 1: Comparison of Mechanistic Pathways for Nucleophilic Substitution at Phosphorus

FeatureConcerted (S(_N)2-P) MechanismStepwise (Addition-Elimination) Mechanism
Number of Steps OneTwo
Intermediates None (only a transition state)Pentacoordinate (e.g., Trigonal Bipyramidal)
Stereochemistry Typically inversion of configurationCan result in inversion, retention, or racemization
Influencing Factors Good leaving group, strong nucleophilePoor leaving group, stabilized intermediate

Role of Intermediates and Transition States in Reaction Mechanisms

The intermediates and transition states in the synthesis of this compound play a pivotal role in dictating the reaction's progress and stereochemical outcome.

In the stepwise addition-elimination mechanism, the formation of a trigonal bipyramidal (TBP) pentacoordinate intermediate is a critical step. mdpi.com In this intermediate, the five substituents are arranged around the central phosphorus atom. The geometry of this intermediate is crucial; the incoming nucleophile and the leaving group can occupy either apical or equatorial positions. The relative energies of these different arrangements, as well as the energy barriers for their interconversion through pseudorotation, determine the final product distribution. mdpi.com

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the structures and energies of these transient species. mdpi.comnih.gov These studies can map out the potential energy surface of the reaction, identifying the transition states that connect the reactants, intermediates, and products. The calculated energy barriers for different pathways can help predict which mechanism is more likely to occur under specific reaction conditions.

For example, in the reaction of a phenylphosphinoyl chloride with a phenoxide nucleophile, the initial attack of the phenoxide can lead to a TBP intermediate. The stability of this intermediate is influenced by the electronic and steric properties of the phenyl and phenoxy groups. The subsequent departure of the chloride leaving group from this intermediate forms the desired this compound derivative. The energy profile of this entire process, including the transition states for the formation and breakdown of the TBP intermediate, provides a detailed mechanistic picture.

Table 2: Key Species in the Stepwise Synthesis of Aryl Phenylphosphinates

SpeciesDescriptionKey Characteristics
Reactants Phenylphosphinoyl derivative (e.g., chloride) and a nucleophile (e.g., phenoxide)Tetracoordinate phosphorus center.
Transition State 1 The energy maximum leading to the formation of the pentacoordinate intermediate.Partial bond formation between the nucleophile and phosphorus, and partial bond elongation of the leaving group bond.
Trigonal Bipyramidal (TBP) Intermediate A transient, pentacoordinate phosphorus species.Can exist in different isomeric forms that may interconvert via pseudorotation.
Transition State 2 The energy maximum for the departure of the leaving group from the TBP intermediate.Significant breaking of the phosphorus-leaving group bond.
Products This compound derivative and the displaced leaving group.Stable tetracoordinate phosphorus center.

Theoretical and Computational Chemistry of Phenoxy Phenyl Phosphinic Acid Systems

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental tools for characterizing the intrinsic properties of phenoxy(phenyl)phosphinic acid. These calculations provide a lens into the electronic environment of the molecule, explaining its structure, stability, and spectroscopic characteristics.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for probing the electronic nature of this compound. These studies can predict various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential. This information is vital for understanding how the molecule interacts with other chemical species.

Furthermore, ab initio methods are employed to predict nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for the various nuclei (e.g., ¹H, ¹³C, ³¹P) within the molecule, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data allows for the detailed structural elucidation of this compound and its derivatives.

Density Functional Theory (DFT) has become a widely used computational method for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable three-dimensional structure.

Key applications of DFT in the study of this compound include the calculation of reactivity descriptors. Parameters such as global hardness, softness, and electronegativity, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. The Fukui function, another DFT-based concept, can be used to identify the most reactive sites within the molecule, predicting where it is most susceptible to nucleophilic or electrophilic attack.

The flexibility of this compound arises from the rotational freedom around its single bonds, particularly the P-O and P-C bonds. This allows the molecule to adopt various conformations in space. Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the different stable conformers and the energy barriers that separate them.

Reaction Mechanism Prediction and Energetics

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. These studies provide a dynamic picture of the transformation process, highlighting the key transition states and intermediates.

By mapping the potential energy surface, computational methods can trace the entire course of a chemical reaction. For this compound, this could involve modeling its synthesis, decomposition, or its reactions with other molecules. The primary goal is to identify the transition state structures, which represent the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical parameter that determines the rate of the reaction. Computational simulations provide quantitative estimates of these barriers, allowing for the comparison of different possible reaction pathways and the identification of the most favorable one.

In many chemical processes, this compound may act as a ligand or a pre-catalyst in catalytic cycles. Computational chemistry can be employed to model these complex, multi-step processes. By calculating the structures and energies of all the species involved in the catalytic cycle, including the catalyst resting states, substrate-catalyst complexes, and various intermediates, a comprehensive understanding of the catalytic mechanism can be achieved.

These investigations can reveal the role of this compound in stabilizing key intermediates or in facilitating specific bond-forming or bond-breaking steps. This knowledge is invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts.

Solvent Effects and Reaction Kinetics Modeling

The profound influence of the solvent environment on the kinetics and mechanisms of reactions involving phosphinic acids and their derivatives is a key area of computational and theoretical study. A solvent can significantly alter the free energy of activation (ΔG‡) by differentially solvating the ground state (GS) reactants and the corresponding transition state (TS). nih.gov Modeling these effects is crucial for understanding and predicting reaction outcomes.

Studies on the hydrolysis of related phosphinate esters reveal that solvent polarity and proticity are determining factors in reaction rates. nih.gov For instance, the reaction of certain phosphinate esters with nucleophiles is dramatically accelerated in dipolar aprotic solvents compared to protic solvents. In one case, a significant acceleration in 95% dimethyl sulfoxide (B87167) (DMSO) was found to be enthalpic in origin, reflecting a substantial stabilization of the transition state by the solvent. nih.gov The measured activation parameters highlight this effect, with an enthalpy of activation (ΔH‡) of 22.9 kcal mol⁻¹ in 95% DMSO, compared to 37.0 kcal mol⁻¹ in water, resulting in a change (ΔΔH‡) of 14.1 kcal mol⁻¹ that favors the reaction in the aqueous DMSO mixture. nih.gov Conversely, the effect on a monoanionic species is less pronounced, with rates decreasing slightly as DMSO concentration increases. nih.gov

Kinetic models for these reactions often employ multiparameter equations to correlate reaction rates with various solvent properties. Frameworks such as the Kamlet–Taft, Catalán, or Koppel–Palm equations are used to analyze third-order rate constants across a series of aprotic solvents. researchgate.net For the reaction of triphenylphosphine (B44618) with acrylic acid, a two-parameter model based on the Reichardt polarity (ET) and Koppel-Palm basicity (B) provided the best correlation, indicating a weak positive rate effect from polarity and a strong negative effect from basicity. researchgate.net Such models provide evidence for stepwise mechanisms, which may involve the formation of a zwitterionic intermediate, followed by a rate-determining proton transfer step. researchgate.net

Table 1: Activation Parameters for Phosphinate Ester Hydrolysis in Different Solvents

Solvent SystemActivation ParameterValueSource
95% DMSO / 5% WaterΔH‡22.9 kcal mol⁻¹ nih.gov
95% DMSO / 5% WaterΔS‡+12 e.u. nih.gov
WaterΔH‡37.0 kcal mol⁻¹ nih.gov
WaterΔS‡+29 e.u. nih.gov

Molecular Modeling of Interactions and Adsorption Phenomena

Molecular modeling provides indispensable insights into the non-covalent interactions and adsorption behaviors of this compound, which are fundamental to its application in materials science.

The adsorption of phosphinic acids and their structural analogs, phosphonic acids, onto metal oxide surfaces is a critical phenomenon for creating functionalized materials. Molecular modeling and surface-sensitive spectroscopic techniques are used to elucidate the binding mechanisms. Studies on the adsorption of phenylphosphonic acid (PPA) onto a titanium dioxide (TiO₂) surface show that the molecules anchor firmly, forming a stable monolayer that can endure temperatures up to 780 K. uba.ar

The binding configuration is highly dependent on environmental conditions such as temperature. In a temperature range of 380–520 K, PPA molecules typically attach to the TiO₂ surface through a single covalent P-O-Ti bond, a configuration known as monodentate. uba.ar At temperatures above 520 K, a transformation to a mixed bidentate binding mode can occur, where the molecule forms two bonds with the surface. uba.ar The formation of these M–O–P bonds (in this case, Ti–O–P) happens via condensation reactions between the P–OH groups of the acid and hydroxyl groups on the oxide surface. cnr.it

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for confirming this covalent attachment. The transformation of P-OH bonds (with a characteristic O 1s binding energy around 533.0 eV) to P-O-Ti bonds (with a binding energy around 531.4 eV) provides direct evidence of grafting. nih.gov The binding energy of the phosphoryl (P=O) group is typically observed between 531.3 eV and 532.2 eV. cnr.itnih.gov Computational studies using Density Functional Theory (DFT) further support these findings, indicating that dissociative adsorption, where a proton is transferred from the acid to the surface, is energetically preferred over simple molecular physisorption. cnr.it The free energy of binding for phenylphosphonic acid on TiO₂ has been estimated to be approximately -5 kcal·mol⁻¹. cnr.it

Table 2: Characteristic XPS O 1s Binding Energies for Phosphonic Acid Adsorption on Titanium Surfaces

Functional GroupTypical Binding Energy (eV)Source
P-O-Ti (Covalent Surface Bond)~531.4 nih.gov
P=O (Phosphoryl)531.3 - 532.2 cnr.itnih.gov
P-OH (Phosphonic Hydroxyl)532.6 - 533.6 nih.gov
Substrate Oxide (e.g., TiO₂)~530.1 - 530.4 uba.arnih.gov

The ability of this compound to form ordered, non-covalent structures, or supramolecular assemblies, is governed by a complex interplay of intermolecular forces. Computational methods such as Molecular Dynamics (MD) simulations and DFT are essential for dissecting these interactions. researchgate.net These simulations can reveal the specific forces driving the assembly process, including hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov

For example, in related systems involving functional acids, MD simulations have shown that electrostatic interactions are dominant. The negatively charged groups on an acid (like sulfonate or phosphinate) can interact strongly with positively charged sites on adjacent molecules, such as amine groups. nih.gov DFT studies complement these simulations by calculating binding free energies, which quantify the stability of the resulting complex. In a study of ellagic acid binding to a protein target, the average binding free energy was calculated to be -39.84 kcal/mol over a 100 ns simulation, indicating a very stable complex driven by hydrogen bonds and other interactions. researchgate.net These computational approaches allow for a detailed understanding of how this compound might organize itself or with other molecules, which is crucial for designing materials with specific recognition or self-healing properties.

When this compound is used as an additive, for instance as a flame retardant or stabilizer in a polymer, its interaction with the polymer matrix determines its efficacy. MD simulations are a key tool for investigating these interactions at the molecular scale. nih.gov These simulations can model the dynamic process of how the additive molecules disperse and bind within the polymer structure. nih.govmdpi.com

The driving forces for these interactions depend on the nature of both the polymer and the additive. In non-polar polymer systems, aggregation and interaction are often driven by weaker forces like van der Waals and hydrophobic interactions. nih.gov For aged or modified polymers containing charged groups, stronger interactions such as cation bridging can become dominant. nih.gov

Simulations can reveal the preferred location and orientation of the additive. For example, studies of polyphilic molecules within a lipid bilayer (a model for a structured polymer environment) show how different parts of the additive molecule orient themselves—hydrophilic heads may align with polar regions of the matrix, while hydrophobic chains remain in the non-polar core. mdpi.com Advanced analysis techniques, such as the Independent Gradient Model based on Hirshfeld partition (IGMH), can be used to visualize the specific regions of weak interactions between the polymer and the additive, providing a complete picture of the binding mechanism. nih.gov

Polymer Chemistry and Composites Integration

The successful application of this compound and its derivatives relies on their effective integration into polymer matrices, where they can alter the material's fundamental response to heat and flame.

1 Incorporation into Polymer Matrices for Enhanced Performance

This compound derivatives can be incorporated into polymers either as an additive (physically blended) or a reactive component (chemically bound to the polymer chain). nih.govnih.gov Reactive incorporation is often preferred as it prevents migration of the flame retardant to the surface and ensures its permanent presence in the material. rsc.org

These compounds have been successfully used in various high-performance polymers:

Epoxy Resins: Due to their use in demanding applications like electronics and composites, enhancing the flame retardancy of epoxy resins is crucial. cnrs.frgoogle.com Reactive organophosphorus compounds containing hydroxyl or amine groups can be synthesized to act as curing agents or be built into the epoxy backbone. cnrs.frgoogle.com For example, an epoxy resin cured with a phosphorus-containing hardener derived from bis-phenoxy (3-hydroxy) phenyl phosphine (B1218219) oxide achieved a high glass transition temperature and a UL-94 V-0 rating, the highest classification for flame retardancy in this test. cnrs.frresearchgate.net

Polyesters: Organophosphorus compounds are used to impart flame retardancy to polyesters used in textiles and engineering plastics. researchgate.netmedcraveonline.com Aluminum 2-carboxyethyl-phenyl-phosphinate (CPA-Al), a salt derived from a related phosphinic acid, when coated on a polyester (B1180765) textile, significantly improved its fire resistance, achieving a B1 rating in vertical burn tests and increasing the charring capacity. researchgate.net

The following table summarizes the flame retardant performance of polymers integrated with this compound derivatives.

Polymer MatrixFlame Retardant CompoundP-Content (wt%)LOI (%)UL-94 RatingReference
Epoxy ResinBis-phenoxy (3-hydroxy) phenyl phosphine oxide (BPHPPO)3.045.2V-0 cnrs.frresearchgate.net
Epoxy ResinCTP-DOPO1.136.6V-0 capes.gov.br
Polyester (PET)Aluminum 2-carboxyethyl-phenyl-phosphinate (CPA-Al)14.7 wt% CPA-Al24.5B1 Rating researchgate.net
Poly(lactic acid)Phosphonamide2.5 wt% FR38- researchgate.net

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test standard.

Applications of Phenoxy Phenyl Phosphinic Acid in Advanced Materials

2 Effects on Thermal Degradation Pathways of Polymeric Materials

The incorporation of phenoxy(phenyl)phosphinic acid and its derivatives fundamentally alters the thermal degradation behavior of polymers. These effects are commonly studied using techniques like Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). rsc.orgnih.govshimadzu.com

Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, providing insights into its thermal stability and char-forming tendency. researchgate.net Polymers containing phosphorus flame retardants typically exhibit:

Lower Onset of Decomposition: The additive may catalyze an earlier decomposition of the polymer. acs.org

Increased Char Yield: A significantly higher percentage of material remains as a solid residue at high temperatures (e.g., 700-900°C), which directly correlates with condensed-phase flame retardant activity. rsc.orgresearchgate.net

The TGA data below for an epoxy resin system clearly shows the increased thermal stability and char formation imparted by the BPHPPO flame retardant. cnrs.fr

Cured Epoxy Resin SystemDecomposition Temp (°C, in Air)Char Yield at 700°C (%, in Air)Reference
BA-EP (Control)41520.2 cnrs.fr
BPHPPO-EP427 (initial), 681 (second stage)51.8 cnrs.fr

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to identify the volatile products formed during the thermal decomposition of a polymer. nih.govnih.gov By separating and identifying these fragments, researchers can deduce the degradation pathways and understand the flame retardant's mechanism. youtube.com Studies on polyesters containing 2-carboxy ethyl (phenyl) phosphinic acid (CEPPA) have used Py-GC/MS to compare the degradation products with those of the unmodified polymer. researchgate.net The analysis reveals that the phosphorus additive alters the decomposition reactions, for example, by favoring pathways that lead to more stable, char-forming structures rather than flammable volatile compounds like benzene (B151609) and toluene (B28343). researchgate.net The technique helps confirm whether the flame retardant is acting in the condensed phase (by changing the solid's decomposition) or the gas phase (by being released into the flame). youtube.com

Metal-Organic Framework (MOF) Functionalization for Material Enhancement

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal nodes linked by organic ligands. mdpi.commdpi.com The ability to modify these organic linkers either before synthesis or through postsynthetic modification (PSM) allows for the precise tuning of the MOF's properties for specific applications. researchgate.netescholarship.org

While direct, extensive research on this compound as a primary linker in widely-known MOFs is not heavily documented, its structure is analogous to other phosphinic and phosphine-containing ligands that have been successfully incorporated into MOFs. The phosphinic acid group, -P(O)OH, can act as a robust binding site to metal clusters, similar to the commonly used carboxylic acids. mdpi.comnih.gov The presence of both a phenyl and a phenoxy group offers opportunities for further functionalization or to influence the steric and electronic environment within the MOF pores.

The functionalization of MOFs with phosphorus-containing groups is an emerging area for applications in catalysis and material design. researchgate.net For instance, the anion of [2-(2-hydroxyphenyl)phenyl]phosphinic acid, a related compound, has been shown to act as a bridging ligand in the formation of coordination polymers with magnesium, calcium, and zinc, demonstrating the capability of phosphinate moieties to form extended network structures. mdpi.com This behavior is crucial for the construction of stable MOFs.

Strategies for incorporating such functionalities include direct synthesis, where the phosphinic acid-containing linker is included in the initial reaction mixture, or postsynthetic modification, where a pre-existing MOF is chemically altered. escholarship.orgresearchgate.net The introduction of a phosphinic acid group like this compound could enhance a material's thermal stability, catalytic activity, or affinity for specific molecules.

Functionalization MethodDescriptionKey AdvantageRelevant Example/Analogue
Direct Synthesis (Prefunctionalization)The desired functional ligand (e.g., a phosphinic acid derivative) is used as a building block during the initial solvothermal synthesis of the MOF.Ensures even distribution of functional groups throughout the crystalline framework. researchgate.netSynthesis of MIL-101(Cr) using a mixture of terephthalic acid and (diphenylphosphino)terephthalic acid. researchgate.net
Postsynthetic Modification (PSM)A pre-formed MOF is chemically modified to introduce new functional groups onto the organic linkers or metal nodes. escholarship.orgAllows for the incorporation of functional groups that may not be stable under typical MOF synthesis conditions. escholarship.orgAmine-functionalized MOFs reacting with anhydrides to create amide-linked functionalities. researchgate.net
Coordination Polymer FormationMetal ions are linked by bridging ligands to form 1D, 2D, or 3D networks that are precursors or analogues to MOFs.Demonstrates the fundamental coordination ability of the functional group.The [OH-Ph-Ph-PHO₂]⁻ anion bridging metal ions in coordination polymers. mdpi.com

Coordination Chemistry and Ligand Design Principles

The phosphorus center in this compound and its derivatives is central to its role in coordination chemistry, influencing the design of ligands for metal complexation, catalysis, and the formation of complex molecular architectures.

Phosphine (B1218219) Oxide Ligands in Metal Complexation

The phosphine oxide group, R₃P=O, is a key functional moiety in organophosphorus chemistry. In this compound, the P=O bond is a dominant feature of its tautomeric forms. Phosphine oxides are recognized as hard Lewis bases and almost invariably coordinate to metal centers through the oxygen atom, forming a stable M-O bond. wikipedia.org This interaction is particularly strong with hard metal centers. wikipedia.org

Upon coordination to a metal, the P-O bond in a phosphine oxide ligand typically elongates slightly, which is consistent with the stabilization of the ionic resonance structure (P⁺-O⁻) of the bond. wikipedia.org While generally considered weaker ligands for late transition metals compared to phosphines, phosphine oxides can serve as labile (easily displaced) ligands that stabilize catalytic species and prevent decomposition, such as the agglomeration of metal nanoparticles. nih.gov

Mixed phosphine-phosphine oxide ligands exhibit "hemilability," where the hard phosphine oxide end can dissociate to open a coordination site for a substrate while the soft phosphine end remains bound to the metal center, a valuable property in catalysis. wikipedia.orgresearchgate.net

Metal Center TypeInteraction StrengthBinding ModeExample Complex
Hard Metals (e.g., Ti, Zr, W, Fe)StrongM-O bond formationcis-WCl₄(OPPh₃)₂ wikipedia.org
Late Transition Metals (e.g., Pd)Weak/LabileM-O bond formationUsed to stabilize Pd(0) nanoparticles in cross-coupling reactions. nih.gov
Group 4 (e.g., Zr) Alkoxy HalidesComplex (causes disproportionation)Lewis acid-base adductsZrCl₃(OiPr) complexes with phosphine oxides. chemrxiv.org

Design of Chiral Phosphinic Acid Ligands

The development of chiral ligands is crucial for asymmetric catalysis, where the ligand transfers stereochemical information to a reaction, yielding an excess of one enantiomer. Chiral phosphine ligands are well-established in this field, and the design principles are applicable to phosphinic acids. tcichemicals.comnih.gov Chirality in these organophosphorus compounds can be introduced in two primary ways:

Backbone Chirality : The stereogenic centers are located on the carbon framework of the ligand. tcichemicals.com

P-Chirality : The phosphorus atom itself is the stereogenic center, bearing four different substituents. tcichemicals.comacs.org

Historically, P-chiral ligands like DIPAMP were instrumental in early asymmetric catalysis, such as in the industrial synthesis of L-DOPA. tcichemicals.com However, their synthesis was often challenging. More recent methods have made P-chiral ligands more accessible. nih.govacs.org

The design of chiral phosphinic acids as Brønsted acid catalysts is a promising area. For example, chiral C₂-symmetric phosphinic acids with sterically demanding perfluoroalkyl groups at the α-position have been synthesized. acs.org These catalysts have shown higher yield and enantioselectivity in asymmetric Friedel-Crafts reactions compared to parent phosphoric acids, demonstrating that the close proximity of the stereocenter to the acidic phosphinic acid group can significantly enhance the asymmetric environment. acs.org

Chirality TypeDescriptionClassic ExampleModern Application/Example
P-ChiralThe phosphorus atom is the stereocenter.DIPAMP (a bisphosphine ligand). tcichemicals.comP-chiral ligands based on a 2,3-dihydrobenzo[d] wikipedia.orgresearchgate.netoxaphosphole motif. acs.org
Backbone ChiralityStereocenters are located on the carbon backbone of the ligand.DIOP, BINAP (phosphine ligands). tcichemicals.comChiral phosphinocarboxylic acids used in asymmetric allylic alkylation. nih.gov
Chiral Brønsted AcidA chiral phosphinic acid used directly as a catalyst.N/Aα-Stereogenic perfluoroalkyl phosphinic acids for Friedel-Crafts reactions. acs.org

Supramolecular Assemblies Involving this compound Moieties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and stacking interactions. rsc.orgnih.gov The functional groups on this compound—the acidic proton, the P=O group, and the aromatic rings—make it an ideal candidate for participating in the formation of complex supramolecular assemblies.

A detailed study of the closely related monosodium salt of [2-(2-hydroxyphenyl)phenyl]phosphinic acid provides a clear model for this behavior. mdpi.com In its crystal structure, the sodium ions are coordinated by oxygen atoms from both the phosphinate group (-PHO₂⁻) and the phenolic hydroxyl group. These Na-O interactions, combined with intermolecular hydrogen bonding between the phenolic proton and a phosphinate oxygen, create a well-defined, stair-like framework. mdpi.com The sodium ions are arranged in a zigzag pattern, linked into a stair-like structure composed of Na₂O₂ parallelograms. This demonstrates how the phosphinate moiety, in concert with other functional groups, can direct the assembly of intricate, multidimensional architectures. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing phenoxy(phenyl)phosphinic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between phenylphosphinic acid derivatives and phenoxy groups. AI-driven retrosynthesis tools, such as those leveraging the PISTACHIO and REAXYS databases, predict feasible routes by prioritizing precursor relevance and reaction plausibility (minimum plausibility score: 0.01) . One-step protocols using phenylphosphonic acid intermediates (e.g., C₆H₅PO₃H₂) are recommended to minimize side products. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by HPLC and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/³¹P NMR : Identify phenyl and phosphinic acid protons (δ 7.2–7.8 ppm for aromatic protons; δ 10–15 ppm for P-OH) and phosphorus environments .
  • FT-IR : Detect P=O stretching (1150–1250 cm⁻¹) and P-O-C vibrations (950–1050 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. How does this compound compare structurally and functionally to phenylphosphonic acid?

  • Methodological Answer : Unlike phenylphosphonic acid (C₆H₅PO₃H₂), this compound (C₆H₅PO₂H-O-C₆H₅) lacks a third oxygen atom, reducing acidity (pKa ~2.5 vs. ~1.8 for phenylphosphonic acid). This difference impacts coordination chemistry: phenylphosphonic acid forms stronger metal complexes, while this compound exhibits enhanced solubility in organic solvents, making it preferable for organocatalysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in multicomponent reactions?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, in the three-component Ugi reaction, catalytic efficiency varies with water content: anhydrous conditions favor nitrilium ion stability, while trace water accelerates hydrolysis. Systematic optimization via Design of Experiments (DoE) is advised, controlling variables like catalyst loading (5–10 mol%), solvent (toluene vs. THF), and temperature (RT vs. 80°C) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps. For instance, simulations of the Ugi reaction mechanism reveal that phenylphosphinic acid stabilizes the nitrilium ion intermediate (ΔG‡ reduction by ~5 kcal/mol vs. uncatalyzed reactions). Machine learning tools (e.g., Template_relevance models) further predict regioselectivity in phosphinic acid derivatives .

Q. What experimental protocols ensure safe handling of this compound in biological studies?

  • Methodological Answer : Despite low acute toxicity (LD₅₀ >2000 mg/kg in rodents), use fume hoods for powder handling due to respiratory irritation risks. For in vitro assays, prepare stock solutions in DMSO (≤0.1% v/v in final concentrations) to avoid solvent cytotoxicity. Regulatory compliance requires Material Safety Data Sheet (MSDS) adherence, particularly for disposal (neutralize with NaHCO₃ before incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.